molecular formula C11H12F3N B168596 Cyclopropyl-(3-trifluoromethyl-benzyl)-amine CAS No. 16065-24-0

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

Cat. No. B168596
CAS RN: 16065-24-0
M. Wt: 215.21 g/mol
InChI Key: AOMAZSZEDRDSIF-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. CTB belongs to the class of cyclopropylamines, which have been studied for their diverse biological activities.

Scientific Research Applications

Synthesis of Spirocyclic and Heterocyclic Compounds

Cyclopropyl-containing amines are utilized in the synthesis of spirocyclic and heterocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions. These reactions involve intramolecular [3 + 2]-cycloaddition of an azomethine ylide generated in situ onto a cyclopropene, showcasing the utility of cyclopropyl groups in constructing complex molecular architectures with potential anticancer activity (Filatov et al., 2017).

N-cyclopropylation of Heterocycles

The N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents represents another significant application, highlighting the ability to introduce cyclopropyl groups onto nitrogen atoms of heterocycles. This method is particularly relevant in medicinal chemistry, given the structural importance of cyclopropanes and their derivatives in drug molecules (Gagnon et al., 2007).

Activation and Transformation of Cyclopropenes

Cyclopropenes undergo activation and transformation in the presence of transition metal catalysts, yielding a variety of functionalized products. The ring-opening reactions of cyclopropenes are key steps in synthesizing diverse heterocycles and carbocycles, demonstrating the cyclopropyl group's versatility in organic synthesis (Archambeau et al., 2015).

Enantioselective Synthesis

Cyclopropyl-containing compounds are also central to enantioselective synthesis strategies. For instance, the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts showcases the ability to generate cyclopropane products with high diastereoselectivity and enantioselectivity, underscoring the importance of cyclopropyl groups in asymmetric synthesis (Kotozaki et al., 2018).

Cyclopropanation Reactions

Cyclopropanation of enals using benzyl chlorides is another application where cyclopropyl groups play a crucial role. This reaction allows for the formation of formyl cyclopropane derivatives, showcasing the cyclopropyl group's utility in constructing cyclopropane rings under mild conditions (Meazza et al., 2016).

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMAZSZEDRDSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588238
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

CAS RN

16065-24-0
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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